molecular formula C21H21F3N4O5 B2962488 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1005303-60-5

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2962488
CAS No.: 1005303-60-5
M. Wt: 466.417
InChI Key: MPSWYHVBSFNWOJ-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine derivative featuring a fused bicyclic core with substitutions at positions 5 (ethoxy), 6 (ethyl), and 1 (methyl). The acetamide side chain is linked to a 4-(trifluoromethoxy)phenyl group, which enhances lipophilicity and metabolic stability compared to simpler aryl substituents . The 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl moiety is critical for hydrogen bonding and π-stacking interactions, common in kinase inhibitors and antiviral agents.

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O5/c1-4-12-10-25-18-16(17(12)32-5-2)19(30)28(20(31)27(18)3)11-15(29)26-13-6-8-14(9-7-13)33-21(22,23)24/h6-10H,4-5,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSWYHVBSFNWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Notable Properties
Target Compound Pyrido[2,3-d]pyrimidine 5-ethoxy, 6-ethyl, 1-methyl, 4-(trifluoromethoxy)phenyl Likely involves alkylation of pyrimidinone intermediates (similar to ) High lipophilicity (CF₃O group); potential thermal stability due to fused ring
2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-tetrahydropyrimidin-5-yl]acetamide Tetrahydropyrimidine 2-fluorobenzyl, 4-acetylaminophenyl Alkylation with K₂CO₃ and alkyl iodides in DMF Enhanced solubility (amino group); moderate enzyme inhibition (fluorobenzyl)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine + chromenone 5-fluoro, 3-(3-fluorophenyl), chromen-4-one Suzuki coupling with boronate esters High melting point (302–304°C); mass 571.198.8 [M+H]+; potential kinase inhibition
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Diazaspiro[3.5]nonene 2,3-difluoro-4-hydroxyphenyl, trifluoromethylphenyl Pd-catalyzed cross-coupling; reverse-phase chromatography LCMS m/z 749 [M+H]+; sp³-rich structure for conformational flexibility
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, ethyl thioether Reaction with 2-chloromethylthiirane Improved solubility (ester group); sulfur enhances metabolic stability

Key Comparative Insights

However, diazaspiro systems () may provide better solubility due to their three-dimensionality . Chromenone-containing analogs () introduce additional planar aromaticity, which could enhance DNA intercalation but reduce metabolic stability .

Substituent Effects :

  • The trifluoromethoxy group in the target compound increases electronegativity and resistance to oxidative metabolism compared to fluorine or methoxy substituents in analogs .
  • Ethyl and methyl groups at positions 5 and 6 may sterically hinder enzymatic degradation, a feature absent in simpler acetamides like those in .

Synthetic Routes :

  • Alkylation with K₂CO₃ and alkyl iodides () is a common strategy for pyrimidine derivatives, while Suzuki couplings () enable aryl diversification . The target compound’s synthesis likely combines these methods.

Pharmacological Potential: Pyrimidinyl acetamides (e.g., ) are known for kinase inhibition (e.g., EGFR, VEGFR), suggesting the target may share similar mechanisms . The trifluoromethoxy group’s strong electron-withdrawing effect could enhance target binding compared to acetylated amines in .

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